molecular formula C6H6ClNO2 B1434103 2-Ethyl-1,3-oxazole-4-carbonyl chloride CAS No. 1858241-93-6

2-Ethyl-1,3-oxazole-4-carbonyl chloride

Cat. No.: B1434103
CAS No.: 1858241-93-6
M. Wt: 159.57 g/mol
InChI Key: IRIOVKHUXRVFQR-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-oxazole-4-carbonyl chloride is a chemical compound with the molecular formula C6H6ClNO2 It is an oxazole derivative, characterized by a five-membered ring containing both nitrogen and oxygen atoms

Scientific Research Applications

2-Ethyl-1,3-oxazole-4-carbonyl chloride has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-oxazole-4-carbonyl chloride typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor or DAST . These reagents facilitate the formation of the oxazole ring under mild conditions, ensuring high efficiency and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and the presence of a base to facilitate the substitution process.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-oxazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-oxazole-4-carbonyl chloride
  • 2-Propyl-1,3-oxazole-4-carbonyl chloride
  • 2-Phenyl-1,3-oxazole-4-carbonyl chloride

Uniqueness

2-Ethyl-1,3-oxazole-4-carbonyl chloride is unique due to its specific ethyl substitution, which can influence its reactivity and the properties of its derivatives. This makes it a valuable compound in the synthesis of molecules with tailored properties for specific applications.

Properties

IUPAC Name

2-ethyl-1,3-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-2-5-8-4(3-10-5)6(7)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIOVKHUXRVFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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